

# An In-depth Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588435

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## Introduction

**(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a seven-membered azepane ring, a chiral center at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of complex bioactive molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is presented in the tables below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in public literature.

Table 1: General and Structural Information

Property	Value	Source
IUPAC Name	tert-butyl (3S)-3-aminoazepane-1-carboxylate	[1]
Synonyms	(3S)-3-Aminoazepane-1-carboxylic acid tert-butyl ester, (S)-3-Amino-1-Boc-azepane	[1]
CAS Number	625471-04-7	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	214.31 g/mol	[3]
Appearance	White powder or colorless to yellow liquid	[2][3]

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	296.5 ± 33.0 °C (Predicted)	[1]
Density	1.020 g/cm <sup>3</sup> (Predicted)	[1]
pKa	10.35 ± 0.20 (Predicted)	[1]
Flash Point	133.1 ± 25.4 °C (Predicted)	[4]
Solubility	Information not readily available	
Melting Point	Not available	[1]

## Spectroscopic Data

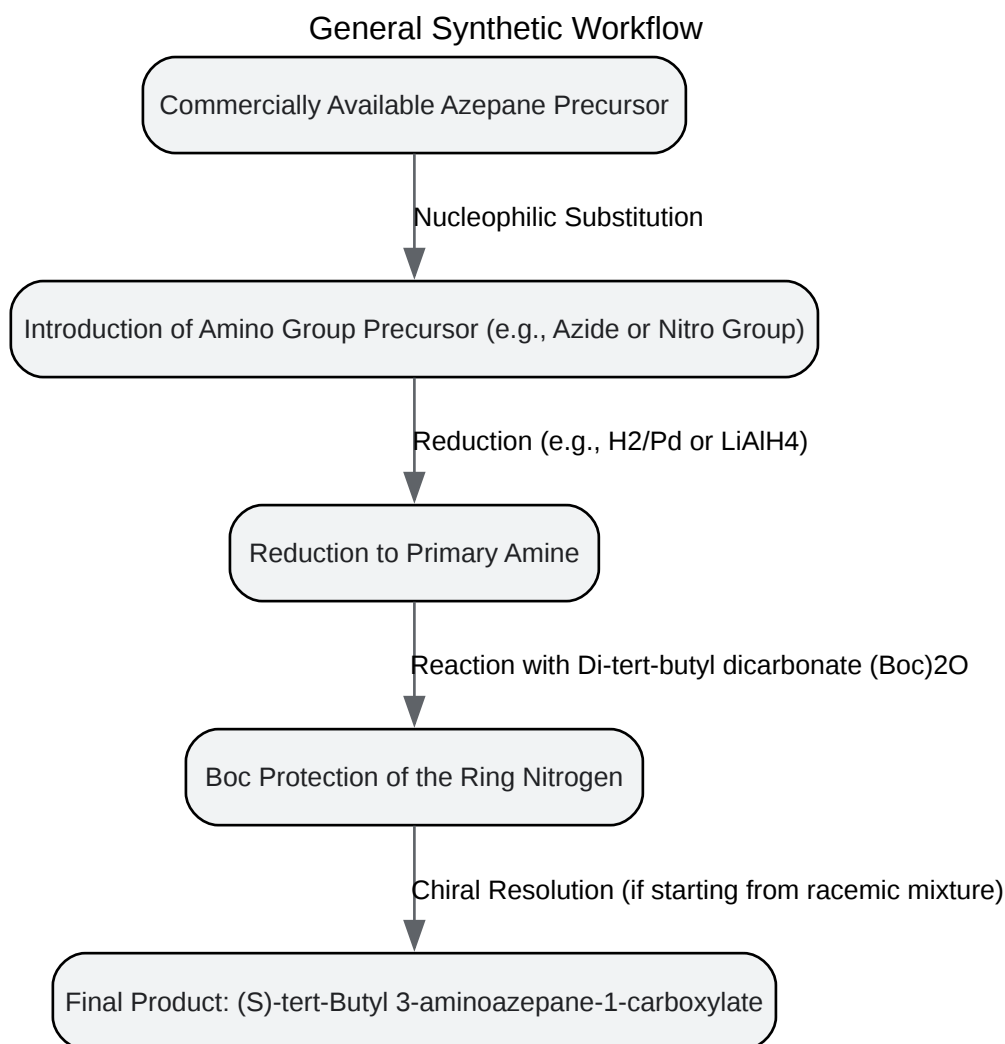
Detailed experimental spectroscopic data for **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is not widely published. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the azepane ring protons, and signals corresponding to the amine proton.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and distinct signals for the carbons of the azepane ring.
- Mass Spectrometry: The mass spectrum would likely show the molecular ion peak  $[\text{M}]^+$  or the protonated molecular ion peak  $[\text{M}+\text{H}]^+$  at  $m/z$  215.18.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (around  $3300\text{-}3400\text{ cm}^{-1}$ ), C-H stretching of the alkyl groups (around  $2850\text{-}2950\text{ cm}^{-1}$ ), and a strong C=O stretching of the carbamate group (around  $1680\text{-}1700\text{ cm}^{-1}$ ).

## Synthesis and Purification

### General Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is not readily available in the public domain, the general approach for synthesizing similar Boc-protected amino heterocycles involves a multi-step process. A plausible synthetic workflow is outlined below.



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Caption: A generalized workflow for the synthesis of Boc-protected aminoazepanes.

## Purification

Purification of the final product is typically achieved through standard laboratory techniques.

### Experimental Protocol: General Purification Strategy

- **Extraction:** Following the reaction, a work-up procedure involving extraction is common. The reaction mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is

washed with brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and concentrated under reduced pressure.

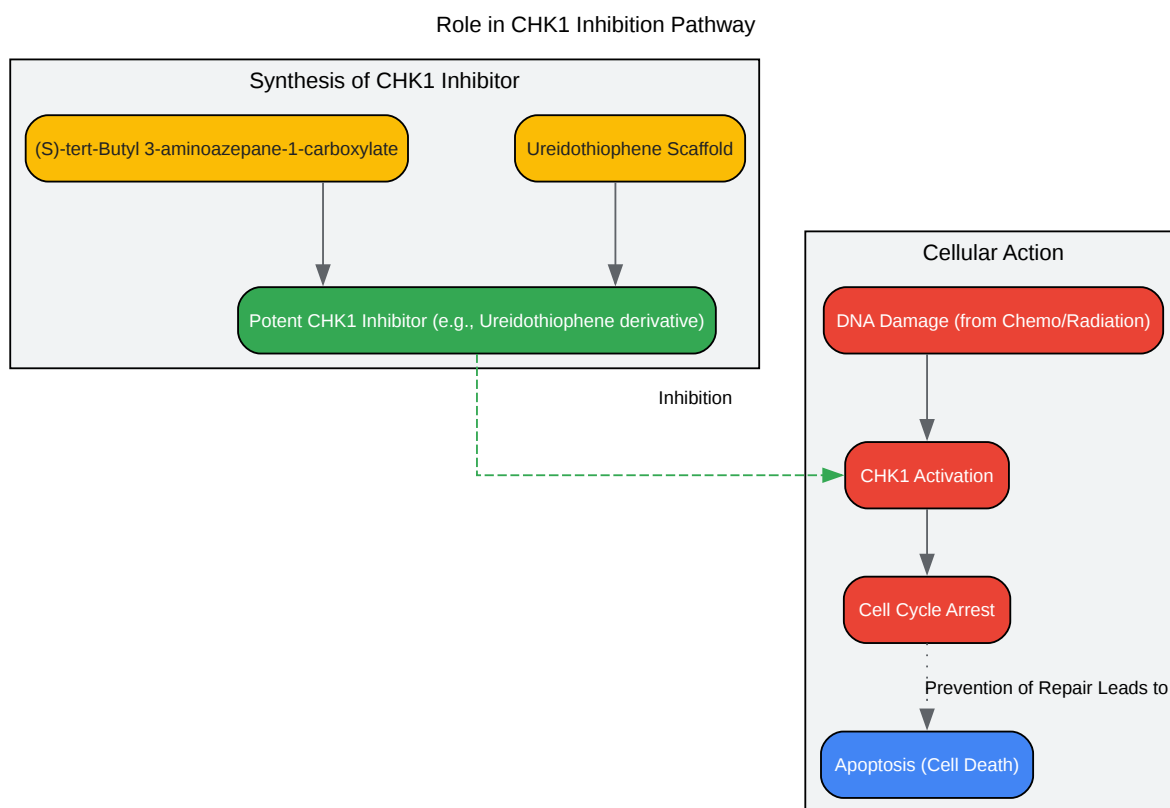
- **Chromatography:** If further purification is necessary, column chromatography on silica gel is a standard method. A solvent system with a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often employed to separate the desired product from impurities.
- **Recrystallization:** For solid products, recrystallization from a suitable solvent system can be used to obtain a highly pure compound.

## Applications in Drug Discovery

The primary application of **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is as a crucial intermediate in the synthesis of pharmaceutical agents, most notably as a building block for Checkpoint Kinase 1 (CHK1) inhibitors.[1]

## Role in CHK1 Kinase Inhibitor Synthesis

CHK1 is a key protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[5][6] **(S)-tert-Butyl 3-aminoazepane-1-carboxylate** provides the chiral azepane core for a class of potent ureidothiophene-based CHK1 inhibitors.[1]



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Caption: The role of the title compound in synthesizing CHK1 inhibitors.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **(S)-tert-Butyl 3-aminoazepane-1-carboxylate**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place.[3] Some suppliers recommend storage at 2-8 °C under an inert atmosphere.[1]

## Conclusion

**(S)-tert-Butyl 3-aminoazepane-1-carboxylate** is a valuable and versatile building block in modern drug discovery. Its primary importance lies in its role as a key intermediate for the synthesis of potent CHK1 kinase inhibitors, which have significant potential in cancer therapy. While detailed experimental data for this specific compound is not extensively available in the public literature, this guide provides a comprehensive overview of its known properties and applications based on the current scientific knowledge. Further research and publication of experimental data will undoubtedly enhance its utility and application in the development of new and improved pharmaceuticals.

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